2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide
Description
2-Cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 1260939-80-7, molecular formula: C₁₉H₂₀N₂O₂) is a propanamide derivative featuring a cyano group at the C2 position, a 4-ethylphenyl substituent on the amide nitrogen, and a 4-methoxyphenyl group at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (methoxy, ethyl) groups, making it a versatile compound for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-14-4-8-17(9-5-14)21-19(22)16(13-20)12-15-6-10-18(23-2)11-7-15/h4-11,16H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMZMGRVAGOYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Ortho vs. Para Substituents
- 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 1260939-80-7): A structural isomer with the ethyl group in the ortho position on the phenyl ring.
Electron-Donating vs. Electron-Withdrawing Groups
- 2-Cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide: Substitution of ethyl with fluorine (electron-withdrawing) reduces electron density on the aromatic ring, which may enhance metabolic stability but decrease solubility compared to the ethyl-substituted target compound .
- 2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 1260929-80-3): Replacing ethyl with ethoxy introduces a bulkier, more polar substituent.
Functional Group Modifications
Cyano vs. Non-Cyano Derivatives
- 3-Chloro-N-(4-methoxyphenyl)propanamide: Lacks the cyano group but includes a chloro substituent. The absence of the cyano group reduces electron-withdrawing effects, while the chloro group may enhance halogen bonding in crystal packing or receptor interactions .
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: An ester analog with a syn-periplanar conformation across the C=C bond. The ester group increases hydrolytic susceptibility compared to the amide in the target compound, limiting its utility in aqueous environments .
Corrosion Inhibition
- ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide): Demonstrated 84–86% inhibition efficiency for copper in nitric acid. The target compound’s 4-ethylphenyl group may enhance hydrophobic adsorption on metal surfaces, but direct comparative data are lacking .
Medicinal Chemistry
- N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj): A flavone-propanamide hybrid with adenosine A2B receptor affinity.
Comparative Data Table
Biological Activity
2-Cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activity
The compound has been studied for various biological activities, primarily in the fields of antimicrobial and anticancer research. Its structure, featuring a cyano group and aromatic rings, suggests potential interactions with biological targets that could lead to therapeutic effects.
Key Biological Activities
- Antimicrobial Properties : Research indicates that 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide exhibits activity against various microbial strains, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action for 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide involves:
- Enzyme Inhibition : The cyano group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes or receptors, leading to altered enzymatic activity.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell growth and survival.
Antimicrobial Activity
In a study investigating the antimicrobial efficacy of various compounds, 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess its effectiveness:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide can induce apoptosis in various cancer cell lines. For instance, a study on breast cancer cells revealed:
- Cell Viability Reduction : Treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.
- Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 was observed, indicating the compound's potential role in promoting programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
